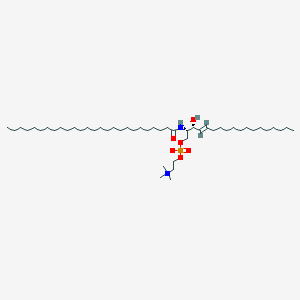

C26 Sphingomyelin

Descripción

Significance of Very Long Chain Sphingolipids in Eukaryotic Biology

Very long chain sphingolipids (VLC-SLs), defined by the presence of fatty acids with chain lengths exceeding 18 carbons, and often extending to 26 carbons or more, are critical for fundamental eukaryotic processes nih.govoup.com. These lipids are essential for cellular life, playing vital roles in membrane trafficking, establishing cell polarity, and facilitating protein sorting and secretion mdpi.comnih.gov. The incorporation of very long chain fatty acids (VLCFAs) into the sphingolipid structure enhances membrane hydrophobicity and influences membrane fluidity and organization, properties that are crucial for the formation of specialized membrane microdomains, often referred to as lipid rafts wikipedia.orgnih.govskinident.world.

In plants, VLC-SLs are indispensable for proper development and are particularly important for regulating polar auxin transport, a process vital for organ emergence nih.gov. In mammals, VLCFAs serve as essential components of cell membranes and as precursors for lipid mediators involved in diverse physiological functions, including the maintenance of skin barrier integrity, liver homeostasis, myelin sheath stability, spermatogenesis, and retinal function oup.com. Furthermore, VLC-SLs are implicated in cellular responses to stress, such as oxidative stress, and play roles in mitochondrial function microbialcell.combiorxiv.org. Their involvement in signal transduction pathways, membrane dynamics, and intracellular vesicular trafficking underscores their pervasive importance across various cellular activities mdpi.comnih.govnih.govnews-medical.netresearchgate.netmedchemexpress.comnih.gov. The stability of the myelin sheath, crucial for efficient nerve impulse transmission, is also significantly supported by VLC-SLs uni-heidelberg.de.

Overview of Sphingomyelin (B164518) Structural and Functional Diversity

Sphingomyelin (SM) is a prominent sphingolipid found in the plasma membranes of mammalian cells, as well as in other cellular compartments like the endocytic recycling compartment and the trans-Golgi network news-medical.netresearchgate.netmedchemexpress.comwikipedia.orgresearchgate.net. Structurally, SM consists of a sphingoid base (such as sphingosine (B13886) or phytosphingosine) N-acylated with a fatty acid, and a phosphocholine (B91661) head group attached to the C1 hydroxyl of the sphingoid base nih.govnews-medical.netwikipedia.orgmdpi.com. This composition distinguishes it from glycerophospholipids, which are synthesized from a glycerol (B35011) backbone wikipedia.org.

The functional diversity of sphingomyelin arises from variations in its constituent parts, particularly the fatty acid chain length and degree of saturation, as well as the type of sphingoid base nih.govnews-medical.netresearchgate.netwikipedia.orgmdpi.com. While commonly found with saturated fatty acids like palmitic acid (C16:0) and longer chains such as lignoceric acid (C24:0) and nervonic acid (C24:1), sphingomyelins can incorporate a wide spectrum of fatty acids oup.comnih.gov. The saturated and longer acyl chains of SM, coupled with its ability to form extensive hydrogen bonds, contribute to its distinct biophysical properties wikipedia.orgskinident.worldresearchgate.net. These properties enable SM to interact favorably with cholesterol, leading to the formation of ordered lipid microdomains (lipid rafts) within the cell membrane researchgate.netwikipedia.orgresearchgate.netnih.gov. These microdomains serve as critical platforms for signal transduction, protein sorting, and membrane trafficking researchgate.netresearchgate.netnih.gov. Beyond its structural roles, sphingomyelin metabolism is a source of bioactive signaling molecules, including ceramide and diacylglycerol, which are involved in diverse cellular processes such as apoptosis and cell proliferation wikipedia.orgnih.govoatext.com. Tissue distribution varies, with higher concentrations observed in nerve tissues, ocular lenses, and red blood cells, suggesting specialized roles in these contexts wikipedia.orgresearchgate.net.

Identification of C26 Sphingomyelin as a Distinct Very Long Chain Lipid Species

Very long chain fatty acids (VLCFAs) are generally characterized as fatty acids with chain lengths of 22 carbons or more oup.com. However, in the context of sphingolipid research, the term "very long chain" is often applied to fatty acids exceeding 18 carbons, encompassing chains up to C26 nih.gov. Sphingomyelin molecules can therefore incorporate fatty acids of varying lengths, including those in the C26 range.

The synthesis of ceramides (B1148491), the precursors to sphingomyelin, involves the N-acylation of sphingoid bases with fatty acyl-CoA molecules, which can include VLCFA-CoA nih.govresearchgate.net. Mammalian cells possess a family of ceramide synthases (CerS1-CerS6), each exhibiting distinct specificities for acyl chain lengths nih.govoatext.comresearchgate.netfrontiersin.org. Notably, CerS2 and CerS4 are known to be involved in the synthesis of ceramides with longer and very long acyl chains, including those in the C20 to C26 range oatext.comresearchgate.netfrontiersin.org. This enzymatic specificity highlights the biological capacity to produce sphingolipids with C26 fatty acid moieties.

The presence of a C26 fatty acid in sphingomyelin signifies a distinct subclass within the broader SM family. Research has indicated that alterations in sphingolipid composition, such as a shift from C24 to C16 fatty acids, can impact cell membrane properties and cellular susceptibility to apoptosis oup.comnih.gov. This suggests that specific chain lengths, including C26, confer unique biophysical and functional characteristics to sphingolipids. While C24 fatty acids are frequently cited as major VLCFAs in mammalian sphingolipids, the specific identification and functional characterization of this compound are areas of ongoing research that distinguish it as a specific very long chain lipid species with potentially unique biological roles.

Data Table 1: Representative Fatty Acid Chain Lengths in Sphingomyelin

| Fatty Acid Chain Length | Common Name(s) | Significance in Sphingomyelin | References |

| C16:0 | Palmitic acid | Major component in many tissues | oup.comnih.gov |

| C18:0 | Stearic acid | High content in brain and skeletal muscle | oup.com |

| C20:0 | Arachidic acid | Intermediate VLCFA | oup.comnih.gov |

| C20:1 | Gadoleic acid | Intermediate VLCFA | oup.com |

| C22:0 | Behenic acid | Very Long Chain Fatty Acid (VLCFA) | oup.comnih.gov |

| C24:0 | Lignoceric acid | Major VLCFA in mammalian sphingolipids | oup.comnih.gov |

| C24:1 | Nervonic acid | Major VLCFA in mammalian sphingolipids | oup.com |

| C26:0 | Cerotic acid | Very Long Chain Fatty Acid (VLCFA) | nih.govoup.com |

| C26:1 | Hexacosenoic acid | Very Long Chain Fatty Acid (VLCFA) | nih.gov |

Note: The presence of C26 fatty acids, as indicated, defines this compound as a specific very long chain lipid species.

Table 2: Key Biological Roles of Sphingolipids and Sphingomyelin

| Lipid Class/Type | Key Biological Roles | References |

| Sphingolipids (General) | Structural components of cell membranes, signal transduction, membrane trafficking, cell polarity, stress response, cell growth, differentiation, apoptosis, lipid raft formation | mdpi.comnih.govnih.govnews-medical.netresearchgate.netmedchemexpress.comnih.govbiorxiv.orgnih.gov |

| Very Long Chain Sphingolipids (VLC-SLs) | Membrane organization, protein targeting, plant development, auxin transport, myelin stability, skin barrier function, liver homeostasis, retinal function, immune cell function | nih.govoup.combiorxiv.orguni-heidelberg.defrontiersin.org |

| Sphingomyelin (SM) | Plasma membrane structure, lipid raft formation, cholesterol interaction and regulation, signal transduction, precursor for signaling molecules (ceramide, DAG), myelin sheath component | news-medical.netresearchgate.netmedchemexpress.comwikipedia.orgnih.govresearchgate.netnih.gov |

| Ceramide | Central molecule in sphingolipid metabolism, signaling molecule involved in apoptosis and cell growth regulation oatext.com. Precursor for SM synthesis with varying fatty acid lengths. | nih.govoatext.com |

Compound Name List:

Sphingomyelin (SM)

Very Long Chain Sphingolipids (VLC-SLs)

Very Long Chain Fatty Acids (VLCFAs)

Sphingolipids (SLs)

Sphingosine

Ceramide (Cer)

Dihydroceramide (B1258172) (DHC)

Phytosphingosine

Palmitic acid (C16:0)

Stearic acid (C18:0)

Lignoceric acid (C24:0)

Nervonic acid (C24:1)

Arachidic acid (C20:0)

Behenic acid (C22:0)

Cerotic acid (C26:0)

Hexacosenoic acid (C26:1)

Phosphatidylcholine (PC)

Diacylglycerol (DAG)

Sphingosine-1-phosphate (S1P)

Ceramide-1-phosphate (C1P)

Long-Chain Fatty Acids (LCFAs)

Long-Chain Base (LCB)

Glycosphingolipids

Gangliosides

Cerebrosides

Sulfatides

Globoside

Dihydrosphingosine (DHS)

Dihydroceramide (DHC)

Sphingosine-1-phosphate phosphatase

Ceramide Synthases (CerS1-CerS6)

Sphingomyelin Synthase (SMS1, SMS2)

Sphingomyelinase (SMase)

Acid Ceramidase

Sphingosine Kinase 1 (SK1)

ATP-binding cassette protein A1 (ABCA1)

Lecithin–cholesterol acyltransferase

Phospholipid transfer protein

Hepatic lipase (B570770)

Myelin basic protein

Galactosylceramides

STAT3

Raf1

PKCζ

Vitamin D Receptor

H+-ATPase

AUX1

PIN1

Rab-A2a

Rab-A1e

Dystroglycan

Apolipoprotein A1 (APOA1)

Apolipoprotein E (APOE)

Apolipoprotein A4 (APOA4)

Apolipoprotein B-48 (apoB-48)

Lipoprotein lipase (LPL)

Mycolytic acid

Phospholipase D

Glycerophosphoinositol (GPI)-anchored proteins

Tyrosine receptor kinases

Propiedades

IUPAC Name |

[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H99N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-28-29-31-33-35-37-39-41-43-49(53)50-47(46-57-58(54,55)56-45-44-51(3,4)5)48(52)42-40-38-36-34-32-30-19-17-15-13-11-9-7-2/h40,42,47-48,52H,6-39,41,43-46H2,1-5H3,(H-,50,53,54,55)/b42-40+/t47-,48+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAWSAPVSSLIRI-MVUJCARGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H99N2O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SM(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

221097-57-0 | |

| Record name | SM(d18:1/26:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of C26 Sphingomyelin

De Novo Synthesis of Ceramide Precursors for C26 Sphingomyelin (B164518)

The de novo synthesis pathway is the primary route for producing ceramides (B1148491) and occurs at the endoplasmic reticulum (ER). researchgate.netresearchgate.net It begins with simple precursors, L-serine and palmitoyl-CoA, and through a series of enzymatic steps, generates the dihydroceramide (B1258172) backbone that will be acylated and desaturated to form ceramide. researchgate.net

Initial Condensation Reactions in the Endoplasmic Reticulum and Sphinganine Formation

The first and rate-limiting step in the de novo synthesis of sphingolipids is the condensation of the amino acid L-serine with palmitoyl-CoA. researchgate.netnih.govresearchgate.net This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal-5'-phosphate-dependent enzyme complex located in the membrane of the endoplasmic reticulum. nih.govnih.gov The product of this condensation is 3-ketosphinganine (also known as 3-keto-dihydrosphingosine). researchgate.netnih.govresearchgate.net

Subsequently, 3-ketosphinganine is rapidly reduced to sphinganine (also called dihydrosphingosine) by the enzyme 3-ketosphinganine reductase (KSR), a reaction that requires NADPH as a cofactor. researchgate.netnih.gov This sphinganine molecule forms the foundational long-chain base for the ceramide precursor.

| Step | Substrates | Enzyme | Product | Location |

| 1. Condensation | L-serine + Palmitoyl-CoA | Serine Palmitoyltransferase (SPT) | 3-Ketosphinganine | Endoplasmic Reticulum |

| 2. Reduction | 3-Ketosphinganine | 3-Ketosphinganine Reductase (KSR) | Sphinganine | Endoplasmic Reticulum |

Role of Fatty Acid Elongases in C26 Acyl Chain Generation

The generation of the C26 acyl chain, a very-long-chain fatty acid (VLCFA), is essential for the synthesis of C26 ceramide. VLCFAs are defined as fatty acids with 20 or more carbon atoms. nih.govspringermedizin.de The synthesis of these long chains is carried out by a family of enzymes known as very-long-chain fatty acid elongases (ELOVLs), which are embedded in the membrane of the endoplasmic reticulum. libretexts.orgoup.com

The elongation process involves a cycle of four reactions that add two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. oup.comdiva-portal.org The first and rate-limiting step is catalyzed by an ELOVL enzyme. oup.com Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each with specific preferences for the chain length and degree of saturation of their acyl-CoA substrates. oup.comdiva-portal.org Specifically, ELOVL1 is involved in the elongation of saturated fatty acids from C18 up to C26. oup.com ELOVL3 also participates in elongating saturated acyl-CoAs up to C22, while ELOVL4 is responsible for producing ultra-long-chain fatty acids (≥C28) found in specific tissues like the skin. libretexts.orgoup.com The production of the C26-CoA required for C26 sphingomyelin synthesis is therefore dependent on the sequential action of these elongase enzymes.

| Elongase Enzyme | Primary Substrate Specificity (Acyl-CoAs) | Relevance to C26 Synthesis |

| ELOVL1 | Saturated C18:0–C26:0; Monounsaturated C20:1–C22:1 oup.com | Directly involved in elongating fatty acid chains up to C26. |

| ELOVL3 | Saturated and unsaturated C16–C22 oup.com | Contributes to the pool of long-chain precursors for further elongation. |

| ELOVL4 | Responsible for ultra-long-chain fatty acids (≥C28) libretexts.orgoup.com | Primarily synthesizes chains longer than C26, but highlights the specialized nature of VLCFA synthesis. |

| ELOVL6 | C12-C16 saturated fatty acids oup.com | Elongates shorter chains that serve as precursors for further elongation by other ELOVLs. |

Specificity of Ceramide Synthases in Very Long Chain Ceramide Formation

Once sphinganine and the C26 acyl-CoA are synthesized, the next step is their conjugation to form dihydroceramide. This N-acylation reaction is catalyzed by a family of six mammalian enzymes known as ceramide synthases (CerS), previously called Longevity assurance (Lass) genes. nih.govnih.gov Each CerS enzyme exhibits a high degree of specificity for acyl-CoAs of particular chain lengths, thereby determining the fatty acid composition of the resulting ceramide. nih.govnih.govnih.gov The formation of C26-dihydroceramide is primarily mediated by CerS2 and CerS3, which specialize in utilizing very-long-chain acyl-CoAs. nih.govresearchgate.net

Ceramide Synthase 2 (CerS2) is abundantly expressed in tissues such as the liver and kidney and demonstrates a strong preference for very-long-chain acyl-CoAs, specifically those with chain lengths from C20 to C26. libretexts.orgnih.govresearchgate.net It is considered a major contributor to the synthesis of ceramides with C22, C24, and C26 fatty acids. researchgate.net Studies on CerS2 null mice have confirmed its role, showing that the livers of these mice are devoid of very-long-chain (C22-C24) ceramides and their downstream sphingolipid products. nih.govnih.gov While its main activity is towards C22-C24 acyl-CoAs, it also contributes to the C26 ceramide pool. nih.gov

Ceramide Synthase 3 (CerS3) is most prominently expressed in the skin and testis. nih.govwikipedia.org It is unique among the ceramide synthases for its ability to utilize very-long-chain and ultra-long-chain fatty acyl-CoAs, including C26-CoA and longer chains (up to C34). nih.govfrontiersin.org CerS3 is crucial for the synthesis of the ultra-long-chain ceramides that are essential for maintaining the skin's water permeability barrier. abcam.cnoup.com In the testes, CerS3 is involved in spermatogenesis through the production of glycosphingolipids containing very-long-chain (C26-C32) fatty acids. wikipedia.org Therefore, CerS3 plays a direct and critical role in the synthesis of C26-ceramide, particularly in specialized tissues. nih.gov

| Enzyme | Acyl-CoA Specificity | Primary Tissues | Role in C26 Ceramide Synthesis |

| CerS1 | C18 nih.gov | Brain, Skeletal Muscle libretexts.org | Not involved |

| CerS2 | C20-C26 nih.gov | Liver, Kidney, Lungs libretexts.org | Synthesizes C26-ceramide along with other VLC-ceramides. |

| CerS3 | ≥C22, including C26 and longer frontiersin.orgabcam.cn | Skin, Testis nih.govwikipedia.org | A primary synthase for C26-ceramide and ultra-long-chain ceramides. |

| CerS4 | C18-C20 frontiersin.org | Skin, Leukocytes, Heart, Liver nih.gov | Not directly involved |

| CerS5 | C16 nih.gov | Low expression in most tissues nih.gov | Not involved |

| CerS6 | C14-C16 nih.govnih.gov | Low expression in most tissues nih.gov | Not involved |

Dihydroceramide Desaturation in Ceramide Biosynthesis

The final step in the de novo synthesis of ceramide is the conversion of dihydroceramide to ceramide. This reaction is catalyzed by the enzyme dihydroceramide desaturase (DEGS), which introduces a critical 4,5-trans-double bond into the sphinganine backbone of dihydroceramide. wikipedia.orgnih.govresearchgate.net This desaturation step transforms the biologically less active dihydroceramide into the bioactive ceramide molecule. nih.govtheadl.com

The reaction, which occurs in the endoplasmic reticulum, requires molecular oxygen and a cofactor such as NADH or NADPH. nih.govresearchgate.net The activity of dihydroceramide desaturase is influenced by the properties of its substrate, including the chain length of both the sphingoid base and the attached fatty acid. researchgate.net

Conversion of Ceramide to this compound

The transformation of C26 ceramide into this compound is a pivotal step in the sphingolipid metabolic pathway. This process is contingent on the successful trafficking of C26 ceramide from its site of synthesis in the endoplasmic reticulum to the Golgi apparatus, where the final enzymatic conversion occurs. The synthesis of the C26 ceramide precursor itself is primarily catalyzed by ceramide synthase 2 (CerS2), an enzyme with a pronounced specificity for very-long-chain fatty acyl-CoAs, including those of C26 length nih.govelsevierpure.com.

Ceramide Transport Mechanisms to the Golgi Apparatus

The transport of ceramide from the ER to the Golgi is a critical juncture in the biosynthesis of sphingomyelin. This process occurs through two main pathways: a non-vesicular route mediated by lipid transfer proteins and a vesicular transport system. For very-long-chain ceramides such as C26, the transport mechanism appears to be distinct from that of their shorter-chain counterparts.

The Ceramide Transfer Protein (CERT) is a key mediator of non-vesicular ceramide transport in mammalian cells scientificarchives.com. It functions by extracting newly synthesized ceramide from the ER membrane and delivering it to the trans-Golgi network. However, the substrate specificity of CERT is a crucial factor in the context of this compound synthesis.

Research has demonstrated that the START domain of CERT, which is responsible for binding and transferring ceramide, efficiently handles ceramides with N-acyl chains ranging from C14 to C20 nih.govnih.gov. Critically, its efficiency significantly diminishes for ceramides with longer acyl chains nih.govnih.gov. Structural studies of the CERT START domain have revealed a hydrophobic cavity that can accommodate ceramide molecules. The size and shape of this cavity impose a length limit, preventing the efficient binding and transfer of ceramides with acyl chains longer than 20 carbons nih.gov. This suggests that CERT is not the primary transporter for C26 ceramide, necessitating an alternative transport mechanism for these very-long-chain species.

| Ceramide Acyl Chain Length | CERT Transfer Efficiency | Reference |

|---|---|---|

| C14-C20 | High | nih.govnih.gov |

| >C20 (e.g., C26) | Low to negligible | nih.govnih.gov |

Given the limitations of CERT in transporting very-long-chain ceramides, vesicular transport is the hypothesized primary route for delivering C26 ceramide from the ER to the Golgi apparatus in mammalian cells nih.gov. This pathway involves the budding of transport vesicles, specifically COPII-coated vesicles, from the ER, which then travel to and fuse with the Golgi complex nih.govresearchgate.net.

Studies in yeast have shown that the majority of ceramide, which in yeast is predominantly C26 ceramide, is transported to the Golgi via COPII vesicles nih.govcsic.esrupress.org. This vesicular transport is an ATP-dependent process researchgate.netnih.gov. In mammalian cells, it has been observed that the transport of very-long-chain ceramides to the Golgi is dependent on GPI anchor synthesis, a characteristic that aligns with a vesicular transport model rather than transport by cytosolic transfer proteins csic.es. One study has suggested that the export of very-long-chain ceramides from the ER is mediated by COPII-dependent mechanisms rupress.org. This specialized transport may serve to segregate different ceramide species, ensuring they reach the correct subcellular destinations for their subsequent metabolic fates csic.es.

| Transport Mechanism | Substrate Preference | Key Features | Relevance to C26 Ceramide |

|---|---|---|---|

| CERT-mediated (Non-vesicular) | Ceramides with C14-C20 acyl chains | ATP-dependent, non-vesicular, mediated by a lipid transfer protein | Inefficient; not the primary pathway |

| Vesicular (COPII-coated vesicles) | Hypothesized for very-long-chain ceramides (e.g., C26) | ATP-dependent, involves vesicle budding and fusion | Considered the primary transport route |

Sphingomyelin Synthase Activity in this compound Formation

Once C26 ceramide reaches the Golgi apparatus, it is converted into this compound by the action of sphingomyelin synthases (SMS). These enzymes catalyze the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to the primary hydroxyl group of ceramide, yielding sphingomyelin and diacylglycerol wikipedia.org. In mammals, two main isoforms of sphingomyelin synthase have been identified: SMS1 and SMS2.

Sphingomyelin synthase 1 (SMS1) is predominantly localized to the Golgi apparatus, specifically the trans-Golgi network scientificarchives.com. This localization positions it to act on newly synthesized ceramide that has been transported from the ER. SMS1 is considered the primary enzyme responsible for the bulk of sphingomyelin synthesis in the cell nih.gov. While the general function of SMS1 is well-established, specific studies on its substrate preference for ceramides with varying acyl chain lengths are limited. However, it is understood to act on the pool of ceramide delivered to the Golgi. The presence of C26-sphingomyelin in cells implies that SMS1 can utilize C26-ceramide as a substrate. One recent study noted that there is currently no evidence to demonstrate a specific substrate selectivity for very-long-chain ceramides over long-chain ceramides by SMS1 rupress.org.

Diacylglycerol By-product Generation

The canonical and most significant pathway for sphingomyelin synthesis involves the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to the C26-ceramide backbone. nih.govthemedicalbiochemistrypage.org This reaction is catalyzed by the enzyme sphingomyelin synthase (SMS). themedicalbiochemistrypage.orgresearchgate.net A critical consequence of this enzymatic action is the stoichiometric generation of diacylglycerol (DAG) as a by-product. nih.govresearchgate.net

The reaction can be summarized as: C26-Ceramide + Phosphatidylcholine → C26-Sphingomyelin + Diacylglycerol

This process is not merely a synthetic step but also a regulatory hub, as it directly influences the cellular concentrations of four distinct lipid molecules: ceramide, phosphatidylcholine, sphingomyelin, and diacylglycerol. nih.gov Given that ceramide and DAG are potent bioactive lipids with often opposing roles in cell signaling, proliferation, and survival, the SMS-catalyzed reaction is a key point of control in cellular fate. nih.gov Sphingomyelin synthase 1 (SMS1) is primarily located in the trans-Golgi, while SMS2 is found in both the trans-Golgi and the plasma membrane, suggesting distinct functional roles in maintaining sphingomyelin homeostasis in different cellular compartments. nih.gov

Alternative Sphingomyelin Synthesis Pathways

While the transfer of phosphocholine from phosphatidylcholine is the predominant pathway for sphingomyelin biosynthesis, alternative mechanisms have been identified. Research has indicated the potential for pathways that utilize cytidine diphosphate-choline (CDP-choline) or phosphorylcholine (B1220837) as precursors for the phosphocholine headgroup, bypassing the direct involvement of phosphatidylcholine. nih.gov These alternative routes suggest a metabolic flexibility in the synthesis of sphingomyelin, although they are generally considered to be less significant than the canonical SMS-mediated pathway.

Catabolism and Turnover of this compound

The cellular levels of this compound are meticulously controlled through a balance of synthesis and degradation. The catabolic pathways are essential for membrane homeostasis and for the generation of bioactive signaling molecules derived from sphingolipid breakdown. nih.gov All complex sphingolipids, including this compound, are ultimately catabolized back to their parent compound, ceramide, which can then be further degraded or recycled. mdpi.com

Sphingomyelinase-Mediated Hydrolysis to Ceramide

The primary and initial step in the catabolism of this compound is the hydrolysis of its phosphocholine headgroup. This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases). nih.govmdpi.comnih.govnih.gov The enzymatic action of SMases on this compound yields two products: C26-ceramide and free phosphocholine. nih.govresearchgate.netmdpi.com This "sphingomyelinase pathway" is a major mechanism for stress-induced ceramide generation in cells. researchgate.netmdpi.com Mammalian sphingomyelinases are broadly categorized into three main groups based on their optimal pH for activity: acid, neutral, and alkaline. nih.govmdpi.com

Acid sphingomyelinase (aSMase), encoded by the SMPD1 gene, functions optimally in acidic environments and is predominantly located within the lysosomes. nih.govmdpi.com Its primary role is to metabolize sphingomyelin that reaches the lysosomal compartment through endocytic pathways. nih.gov The proper trafficking of aSMase to the lysosome is critical for its catabolic function. nih.gov In addition to the lysosomal form, aSMase can also be secreted into the extracellular space, where it can hydrolyze sphingomyelin present on lipoproteins or on the outer leaflet of the plasma membrane. nih.gov This secreted form of aSMase requires the presence of zinc ions (Zn2+) for its activity. nih.govnih.gov The hydrolysis of sphingomyelin by aSMase is a key event in many cellular signaling pathways. nih.govresearchgate.net

Neutral sphingomyelinases (nSMases) represent a distinct family of enzymes that operate optimally at a neutral pH (around 7.4). nih.govnih.gov These enzymes are evolutionarily unrelated to aSMases and have different subcellular distributions, often being associated with the plasma membrane or the Golgi apparatus. nih.gov Of the various isoforms identified, neutral sphingomyelinase 2 (nSMase2) is considered the predominant form involved in cellular and physiological processes. nih.gov N-SMases are key mediators of ceramide production in response to various cellular stresses and inflammatory cytokines, such as TNF-α. nih.govnih.gov The activity of nSMase is crucial for processes like inflammatory signaling, exosome formation, and cytoskeletal reorganization. nih.govfrontiersin.org

Further Degradation of Ceramide and Sphingoid Bases

Following the generation of C26-ceramide from this compound by sphingomyelinases, the metabolic cascade continues. The deacylation of ceramide is the next critical step, carried out by a family of enzymes called ceramidases. nih.govmdpi.com These hydrolases cleave the amide bond in the C26-ceramide molecule, releasing the C26 fatty acid and the sphingoid base, sphingosine (B13886). nih.govnih.gov

Like sphingomyelinases, ceramidases are also classified based on their pH optima and have specific organelle localizations. nih.gov Once sphingosine is produced, it can be recycled for the re-synthesis of ceramide in the salvage pathway or enter the final common breakdown pathway. nih.govmdpi.com In this terminal pathway, sphingosine is phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P). nih.gov S1P is then irreversibly cleaved by the enzyme sphingosine-1-phosphate lyase, located in the endoplasmic reticulum, into hexadecenal and phosphoethanolamine, marking the ultimate degradation of the sphingoid backbone. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Primary Location | Optimal pH | Key Cofactors / Regulators |

| Ceramide Synthase 2 (CerS2) | Synthesizes C26-Ceramide | Endoplasmic Reticulum | Neutral | Acyl-CoA |

| Sphingomyelin Synthase (SMS) | Synthesizes Sphingomyelin from Ceramide | Golgi Apparatus, Plasma Membrane | Neutral | Phosphatidylcholine |

| Acid Sphingomyelinase (aSMase) | Hydrolyzes Sphingomyelin to Ceramide | Lysosomes, Extracellular | Acidic (~4.5-5.0) | Zn2+ (for secreted form) |

| Neutral Sphingomyelinase (nSMase) | Hydrolyzes Sphingomyelin to Ceramide | Plasma Membrane, Golgi | Neutral (~7.4) | Mg2+, Anionic Phospholipids |

| Acid Ceramidase (AC) | Hydrolyzes Ceramide to Sphingosine | Lysosomes | Acidic | N/A |

| Sphingosine Kinase (SphK) | Phosphorylates Sphingosine to S1P | Cytosol, Membranes | Neutral | ATP |

| S1P Lyase | Cleaves S1P | Endoplasmic Reticulum | Neutral | Pyridoxal-5'-phosphate |

Lysosomal Pathways in Complex Sphingolipid Degradation

The catabolism of complex sphingolipids, including this compound, is a highly organized and sequential process that occurs primarily within the lysosomes, the cell's main recycling centers. frontiersin.orgnih.gov These organelles contain a host of hydrolytic enzymes that systematically break down complex macromolecules into their simpler, reusable components. mdpi.com The degradation pathways for sphingolipids are critical for maintaining cellular homeostasis, and genetic defects in the enzymes involved can lead to a class of severe genetic disorders known as lysosomal storage diseases or sphingolipidoses. frontiersin.orgnih.gov

The breakdown process for sphingolipids is characterized by a series of enzymatic steps, where the product of one reaction becomes the substrate for the next. nih.gov For this compound, the degradation is initiated by the enzyme acid sphingomyelinase (ASM). nih.govnih.gov

Key Steps in Lysosomal Degradation:

Sphingomyelin Hydrolysis: The first and critical step in the degradation of this compound within the acidic environment of the lysosome is its hydrolysis by acid sphingomyelinase (ASM). nih.govnih.gov This enzyme cleaves the phosphocholine headgroup from the sphingomyelin molecule. The products of this reaction are C26 ceramide and phosphocholine. frontiersin.orgnih.gov A deficiency in ASM activity, caused by mutations in the SMPD1 gene, leads to the accumulation of sphingomyelin within lysosomes. nih.govwikipedia.org This accumulation is the pathological hallmark of Niemann-Pick disease types A and B, a severe lysosomal storage disorder. nih.govnih.gov The buildup of sphingomyelin and other precursor lipids causes cellular damage, particularly in macrophages which become enlarged and are referred to as "foam cells". nih.govyoutube.com

Ceramide Degradation: The C26 ceramide generated from sphingomyelin hydrolysis is further broken down by another lysosomal enzyme, acid ceramidase. nih.govmdpi.com This enzyme catalyzes the hydrolysis of the N-acyl linkage in ceramide, releasing the C26 fatty acid and sphingosine. nih.govresearchgate.net Sphingosine can then be further processed or salvaged for the synthesis of new sphingolipids. frontiersin.org

This sequential degradation is not unique to sphingomyelin. Other complex glycosphingolipids are also broken down in a stepwise manner. For example, in Gaucher disease, a deficiency in the enzyme β-glucocerebrosidase leads to the accumulation of its substrate, glucosylceramide. researchgate.netnih.govnih.gov This underscores the principle that each enzyme in the lysosomal pathway is highly specific for its substrate, and a defect in any single step can halt the entire degradation cascade, leading to the accumulation of the specific lipid that cannot be processed. frontiersin.org

The table below summarizes key enzymes in the lysosomal degradation pathway of major sphingolipids, their substrates, products, and the associated storage disease resulting from their deficiency.

| Enzyme | Substrate | Product(s) | Associated Lysosomal Storage Disorder |

|---|---|---|---|

| Acid Sphingomyelinase (ASM) | Sphingomyelin (e.g., this compound) | Ceramide (e.g., C26 Ceramide) and Phosphocholine | Niemann-Pick Disease (Types A and B) nih.govnih.gov |

| Acid Ceramidase | Ceramide | Sphingosine and Fatty Acid | Farber Disease |

| β-Glucocerebrosidase (GCase) | Glucosylceramide | Ceramide and Glucose | Gaucher Disease researchgate.netnih.gov |

| α-Galactosidase A | Globotriaosylceramide (Gb3) | Lactosylceramide and Galactose | Fabry Disease |

| Hexosaminidase A | GM2 Ganglioside | GM3 Ganglioside and N-acetylgalactosamine | Tay-Sachs Disease |

Cellular and Subcellular Dynamics of C26 Sphingomyelin

Distribution of C26 Sphingomyelin (B164518) in Plasma Membrane Leaflets

Sphingomyelin, including species with very long acyl chains like C26, is known to be enriched in the plasma membrane wikipedia.org. Its distribution within the distinct leaflets of the plasma membrane is a subject of ongoing research, with evidence suggesting asymmetry.

Exoplasmic Leaflet Enrichment

Sphingomyelin, in general, is predominantly found in the exoplasmic (outer) leaflet of the plasma membrane wikipedia.orgfrontiersin.orglibretexts.org. Studies suggest that all sphingomyelin in human erythrocyte membranes resides in the outer leaflet, and approximately 90% of that in nucleated cells' plasma membranes is also located there libretexts.org. This enrichment in the outer leaflet is thought to contribute to the structural organization and lipid raft formation within the plasma membrane skinident.world.

Evidence for Inner Leaflet Pools

While the exoplasmic leaflet is the primary location for sphingomyelin, there is some evidence suggesting the existence of inner leaflet pools. For instance, studies on the enzyme neutral sphingomyelinase 2 (NSMase2) suggest it may access very long chain sphingomyelin species, potentially indicating their presence or enrichment in the inner leaflet nih.gov. Furthermore, research using model membranes has demonstrated the rapid flip-flop of very long chain fatty acids (VLCFAs) like C26:0 to the inner leaflet researchgate.net. This suggests that while the bulk of sphingomyelin may reside in the outer leaflet, specific species or their components might be found or translocate to the inner leaflet, influencing membrane dynamics nih.govresearchgate.net.

Endocytic Trafficking and Recycling Mechanisms of C26 Sphingomyelin

The journey of sphingomyelin, including the C26 species, through endocytic pathways is complex and influenced by its molecular characteristics, particularly the acyl chain length nih.govresearchgate.netmolbiolcell.orgnih.gov.

Acyl Chain Length as a Determinant of Trafficking Routes

Research employing fluorescently labeled sphingomyelins (PyrSMs) with varying acyl chain lengths has revealed that acyl chain length is a significant determinant of sphingomyelin's endocytic trafficking routes nih.govresearchgate.netmolbiolcell.orgnih.gov. Long-chain sphingomyelins, such as those with a C26 acyl chain, tend to prefer ordered lipid domains and are targeted to late endosomal compartments nih.govresearchgate.net. In contrast, short-chain sphingomyelins, which favor disordered domains, exhibit more efficient recycling through pathways independent of certain protein complexes nih.govresearchgate.net. This chain length-dependent trafficking suggests that the C26 acyl chain influences how sphingomyelin is internalized and sorted within the endocytic system.

Involvement of ESCRT Complex Proteins in Recycling

The endosomal sorting complex required for transport (ESCRT) proteins play a critical role in the recycling of long-chain sphingomyelins, including potentially C26 species nih.govresearchgate.netmolbiolcell.org. Studies indicate that long-chain PyrSMs are targeted to late endosomal compartments in an ESCRT-dependent manner, involving proteins like Hrs and Tsg101 nih.govresearchgate.netmolbiolcell.org. This pathway is also cholesterol- and NPC1-dependent, suggesting a coordinated mechanism for the trafficking and recycling of these lipids back to the plasma membrane nih.govresearchgate.netmolbiolcell.org. The ESCRT machinery is essential for the formation of internal vesicles within multivesicular bodies (MVBs), a process implicated in the sorting of lipids for recycling or degradation nih.gov.

Intracellular Localization in Organelles

Beyond the plasma membrane, sphingomyelin, including species with very long acyl chains, is found in various intracellular organelles, though often in lower concentrations compared to the plasma membrane.

Molecular Mechanisms of C26 Sphingomyelin Function in Cellular Processes

Role of C26 Sphingomyelin (B164518) in Membrane Microdomain Organization

C26 sphingomyelin, due to its long and saturated C26 acyl chain, contributes significantly to the structural organization of cellular membranes by promoting the formation and stabilization of lipid rafts. These ordered membrane domains are crucial for compartmentalizing specific lipids and proteins, thereby influencing cellular signaling and function.

Formation and Stabilization of Lipid Rafts

Lipid rafts are dynamic, heterogeneous microdomains within the plasma membrane that are enriched in cholesterol and sphingolipids plos.orgmdpi.comscnu.edu.cn. This compound, with its extended hydrophobic tail, is a key constituent that facilitates the formation and stability of these ordered structures.

The long, saturated acyl chain of this compound exhibits a strong affinity for cholesterol. This preferential interaction is fundamental to the formation of liquid-ordered (Lo) phases, which are the characteristic lipid environment of lipid rafts mdpi.comscnu.edu.cnskinident.worldnih.govrupress.orgacs.orgwustl.edunih.gov. In the Lo phase, cholesterol molecules intercalate between the tightly packed sphingomyelin molecules, stabilizing the ordered arrangement and reducing membrane fluidity compared to the surrounding liquid-disordered (Ld) regions plos.orgmdpi.comscnu.edu.cnnih.govwustl.edunih.gov. Studies indicate that the specific length of the sphingomyelin acyl chain influences the degree of cholesterol association and the stability of these ordered domains, with longer saturated chains generally promoting more stable raft formation nih.gov.

The C26 acyl chain is significantly longer than the typical C16 or C18 chains found in other common sphingolipids. This extended length, coupled with its saturated nature, allows for tighter packing of this compound molecules within the lipid bilayer skinident.worldresearchgate.netnih.govbiorxiv.orgulisboa.ptresearchgate.netresearchgate.net. This tight packing restricts the lateral movement of lipids and proteins, thereby decreasing membrane fluidity and increasing membrane rigidity. The formation of these ordered, less fluid domains is a hallmark of lipid rafts, distinguishing them from the more fluid bulk membrane skinident.worldwustl.edunih.govbiorxiv.org. Research has demonstrated that increasing the acyl chain length of sphingomyelin generally leads to increased membrane order and reduced fluidity nih.govresearchgate.netnih.govbiorxiv.orgulisboa.ptresearchgate.netresearchgate.net. For instance, the absence of very long-chain fatty acids (VLCFAs) like C26 in yeast sphingolipids results in increased membrane fluidity nih.govbiorxiv.org.

Table 1: Influence of Sphingomyelin Acyl Chain Length on Membrane Properties

| Sphingomyelin Species | Acyl Chain Length | Effect on Membrane Thickness | Effect on Lipid Packing | Effect on Membrane Fluidity | Effect on Phase Transition Temperature | Reference |

| C16:0-SM | 16 carbons | Moderate | Moderate | Moderate | Moderate | nih.govresearchgate.net |

| C24:0-SM | 24 carbons | Increased | Tighter | Reduced | Increased | nih.govresearchgate.net |

| C26:0-SM | 26 carbons | Further Increased | Tightest | Most Reduced | Highest | nih.govresearchgate.net |

| C24:1-SM | 24 carbons, 1 unsaturation | Varies (lower than C24:0) | Less tight than saturated | Less reduced than saturated | Lower than saturated | nih.govresearchgate.net |

Note: Data are generalized from studies on SM species with varying acyl chain lengths, including those relevant to C26 SM. Specific quantitative values can vary depending on experimental conditions and the specific lipid environment.

Compartmentalization of Membrane Proteins and Signaling Platforms

Lipid rafts, enriched with this compound and cholesterol, serve as critical platforms for the compartmentalization and organization of membrane proteins and signaling molecules plos.orgmdpi.comscnu.edu.cnnih.govresearchgate.netcore.ac.uknih.govfrontiersin.org. The ordered and less fluid environment of these domains concentrates specific proteins, facilitating their interactions and enabling efficient signal transduction pathways. For example, in T cells, raft-like domains are essential for the assembly of signaling complexes involved in T-cell activation frontiersin.org. The presence of C26 SM contributes to the stability and distinct biophysical properties of these platforms, ensuring the precise spatial and temporal organization of signaling components plos.orgmdpi.comscnu.edu.cnnih.govresearchgate.netcore.ac.uknih.govfrontiersin.org.

Regulation of Transmembrane Protein Interactions

The lipid microenvironment within lipid rafts, heavily influenced by this compound, plays a crucial role in regulating the behavior and function of transmembrane proteins. The unique biophysical properties of these domains, such as increased order and reduced fluidity, can affect protein conformation, clustering, and activity plos.orgnih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net. Specific sphingolipid species, including those with long acyl chains like C26 SM, have been shown to interact with transmembrane protein domains, acting as cofactors that modulate protein function researchgate.net. This precise lipid-protein interaction within rafts is essential for many signaling cascades and cellular processes, including receptor activation and cell adhesion nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

Table 2: Effect of C26 VLCFAs on Membrane Fluidity (Yeast Vacuoles)

| Genotype/Condition | Measurement | Observation | Interpretation | Reference |

| Wild-type (WT) | MC540 fluorescence at 585 nm | Lower fluorescence intensity | Indicates lower membrane fluidity (more ordered/rigid membrane) | nih.govbiorxiv.org |

| elo3Δ (lacks C26-SL) | MC540 fluorescence at 585 nm | Significantly higher fluorescence intensity relative to WT | Indicates increased membrane fluidity (less ordered/rigid membrane) | nih.govbiorxiv.org |

| WT + Dibucaine (B1670429) | MC540 fluorescence at 585 nm | Increased fluorescence intensity relative to WT without dibucaine | Confirms dibucaine as a fluidizer, increasing membrane fluidity | nih.gov |

Note: MC540 fluorescence at 585 nm is used as an indicator of membrane fluidity, with higher fluorescence correlating with increased fluidity.

Table 3: Impact of Cholesterol Depletion on Very Long Chain Sphingomyelin Synthesis

| Cellular Condition | Observed Change in Sphingomyelin Species | Magnitude of Change (vs. Control) | Key Enzyme/Pathway Involved | Reference |

| Acute Cholesterol Depletion | C22:0 SM | ~28% increase | VLC-sphingolipid synthesis | rupress.org |

| Acute Cholesterol Depletion | C24:0 SM | ~44% increase | VLC-sphingolipid synthesis | rupress.org |

| Acute Cholesterol Depletion | C26:0 SM | ~52% increase | VLC-sphingolipid synthesis | rupress.org |

| Acute Cholesterol Depletion | C18:0 SM (LC SM) | Significant increase | LC-sphingolipid synthesis | rupress.org |

Note: These findings highlight a regulatory axis where cellular cholesterol levels influence the synthesis and trafficking of very long chain sphingomyelins.

This compound in Cellular Cholesterol Homeostasis

Sphingomyelin, particularly its very long chain variants, is intrinsically linked to the regulation of cellular cholesterol levels. This relationship is mediated through direct interactions with cholesterol within the plasma membrane and through intricate feedback mechanisms that govern the synthesis of these lipids.

Binding and Sequestration of Cholesterol

Sphingomyelin, especially when incorporating saturated fatty acids like C26, exhibits a strong affinity for cholesterol skinident.worldecrjournal.comhelsinki.fi. This interaction is a cornerstone of the formation of specialized membrane microdomains known as lipid rafts or liquid-ordered (Lo) phases skinident.worldecrjournal.compnas.org. Within these domains, sphingomyelin and cholesterol co-localize, contributing to the formation of a more rigid and ordered membrane environment compared to the surrounding liquid-disordered (Ld) regions skinident.worldhelsinki.firupress.orgnih.gov. This preferential association allows sphingomyelin to effectively bind and sequester cholesterol within the plasma membrane helsinki.finih.govnih.gov. The presence of VLC fatty acids in sphingomyelin enhances its packing density, further promoting cholesterol association and membrane order skinident.worldnih.govresearchgate.net. This sequestration influences the availability of free cholesterol for other cellular processes and interactions helsinki.finih.gov. Studies using model membranes have demonstrated that hexacosanoic acid (C26:0) rapidly binds to the outer leaflet of sphingomyelin-cholesterol rafts and undergoes rapid flip-flop to the inner leaflet, highlighting the dynamic interaction of VLC fatty acids within these domains researchgate.net.

Regulatory Axis between Cholesterol Levels and Very Long Chain Sphingolipid Synthesis

A significant regulatory axis exists between cellular cholesterol levels and the synthesis of very long chain (VLC) sphingolipids, including this compound. Research has revealed an inverse relationship: acute cholesterol depletion from the cell triggers a rapid induction of VLC-sphingomyelin synthesis, while conversely, cholesterol loading leads to a reduction in its production rupress.orgnih.govnih.govbiorxiv.org. This adaptive mechanism is distinct from the well-characterized sterol regulatory element-binding protein (SREBP) pathway, as it relies on the activity of ceramide synthase 2 (CerS2) and epidermal growth factor receptor (EGFR) signaling, and is independent of protein translation inhibition rupress.orgnih.govnih.gov.

Upon cholesterol depletion, there is an increased synthesis and trafficking of VLC-ceramides from the endoplasmic reticulum (ER) to the Golgi apparatus, which subsequently fuels the production of VLC sphingomyelins biorxiv.org. This process is crucial for restoring plasma membrane lipid order and homeostasis nih.govnih.gov. Conversely, when cellular cholesterol is abundant, the synthesis of VLC sphingolipids is suppressed. This intricate metabolic axis ensures that the cellular lipid composition, particularly within the plasma membrane, is maintained within a narrow homeostatic range rupress.orgnih.govnih.gov. Depletion of VLC-ceramides, the precursors to VLC sphingomyelins, has been shown to reduce plasma membrane cholesterol content and lipid packing, paradoxically leading to cholesterol accumulation in the cytoplasmic leaflet of the lysosome membrane nih.govnih.gov.

This compound in Signal Transduction Pathways

Sphingomyelin and its breakdown products, ceramide and sphingosine-1-phosphate (S1P), are pivotal signaling molecules that regulate a multitude of cellular processes, including cell fate decisions, proliferation, and responses to external stimuli.

Modulation of Receptor-Mediated Signaling

The hydrolysis of sphingomyelin to ceramide can be initiated by various stimuli, including signals originating from cell surface receptors. Receptors such as cytokine receptors, tumor necrosis factor (TNF) receptors, and nerve growth factor receptors have been shown to generate signals that activate sphingomyelinases, leading to the production of ceramide psu.edu. This ceramide then acts as a second messenger, propagating signals downstream. Sphingomyelin-enriched membrane domains, or lipid rafts, serve as platforms that can cluster receptors and other signaling molecules, thereby amplifying receptor-mediated signaling events psu.educore.ac.ukacs.org. The presence of VLC sphingolipids in these rafts may further refine the organization and efficiency of these signaling platforms.

Interplay with Bioactive Sphingolipid Metabolites (e.g., Ceramide, Sphingosine-1-phosphate)

Sphingolipids operate within a dynamic metabolic network often described by the "sphingolipid rheostat," where the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) critically dictates cellular fate mdpi.com. Ceramide, generated from sphingomyelin hydrolysis or de novo synthesis, is a key signaling molecule implicated in cellular stress responses, growth arrest, and apoptosis mdpi.commdpi.comdergipark.org.trgenome.jplibretexts.orgnih.gov. In contrast, S1P, derived from sphingosine (B13886) (which is produced from ceramide), generally promotes cell survival, proliferation, migration, and differentiation mdpi.commdpi.comdergipark.org.trgenome.jplibretexts.orgnih.govnih.gov.

The specific acyl chain length of ceramides (B1148491) can influence their biological effects. For instance, very long chain ceramides (VLC-Cer, >C22) have been associated with improved insulin (B600854) signal transduction and protection against diet-induced obesity and glucose intolerance, whereas long-chain ceramides (LC-Cer, C16-C22) are linked to insulin resistance researchgate.net. Furthermore, VLC and LC sphingolipids differentially affect cancer cell division and apoptosis researchgate.net. The interplay between C26 ceramides and S1P signaling pathways is an active area of research, with implications for metabolic regulation and cellular responses to stimuli researchgate.netnih.govresearchgate.net.

Influence on Cellular Fate Regulatory Pathways

The balance of sphingolipid metabolites profoundly influences cellular fate, governing processes such as proliferation, differentiation, and programmed cell death (apoptosis) mdpi.comdergipark.org.trlibretexts.orgresearchgate.netoup.com. Ceramide accumulation is generally associated with the induction of cell cycle arrest and apoptosis, while elevated S1P levels are linked to increased cell survival and proliferation mdpi.commdpi.commdpi.com. Sphingomyelin itself, while often considered a structural lipid, can indirectly influence cellular apoptosis by modulating ceramide levels through the activity of sphingomyelinases researchgate.net.

The specific composition of sphingomyelin, including the presence of VLC fatty acids like C26, can also impact cellular responses. Studies suggest that alterations in sphingolipid composition, such as a shift from VLC to LC ceramides, can influence susceptibility to apoptosis researchgate.net. While sphingomyelin does not appear to directly modulate apoptosis, its metabolic products and its role in membrane organization indirectly impact cellular susceptibility to apoptotic signals and regulate pathways governing cell proliferation and survival dergipark.org.trlibretexts.orgresearchgate.net.

Compound List

Sphingomyelin (SM)

this compound

Ceramide (Cer)

Sphingosine-1-phosphate (S1P)

Sphingosine (Sph)

Sphinganine

Ceramide-1-phosphate (C1P)

Phytosphingosine

Glucosylceramide

Galactosylceramide

Lactosylceramide

Glycosphingolipids

Phosphatidylcholine

Cholesterol

Very Long Chain (VLC) Sphingolipids

Long Chain (LC) Sphingolipids

Very Long Chain Ceramides (VLC-Ceramides)

Long Chain Ceramides (LC-Ceramides)

C16 Sphingomyelin

C24 Sphingomyelin

this compound

C16 Ceramide

C24 Ceramide

C26 Ceramide

C24:1 Ceramide

C18:1 Sphingomyelin

C20:0 Sphingomyelin

C24:0 Sphingomyelin

C24:1 Sphingomyelin

C26:1 Sphingomyelin

C23:0 Sphingomyelin

C14:0 Sphingomyelin

C16:0 Sphingomyelin

C18:0 Sphingomyelin

C20:0 Sphingolipid

C22:0 Sphingolipid

C24:0 Sphingolipid

C24:1 Sphingolipid

C26:0 Sphingolipid

C26:1 Sphingolipid

Sphinganine-1-phosphate

Sphingosine (SFO)

Phosphatidylcholine head group

Phosphatidylinositol

Ceramide phosphorylinositol

Phytoglycosphingolipids

Phosphatidylinositol 4,5-bisphosphate (PIP2)

Phosphatidylinositol 4-phosphate (PI4P)

Phosphatidylinositol monophosphate (PI4P)

Lysophospholipids

Docosahexaenoic acid (DHA)

Palmitic acid

Palmitoyl-CoA

Serine

Acyl-CoA

Sphingomyelinase (SMase)

Neutral sphingomyelinase (nSMase)

Acid sphingomyelinase (aSMase)

Sphingomyelin Synthase (SMS)

Ceramide Synthase (CerS)

Ceramide Kinase (CerK)

Glucosylceramide Synthase (GCS)

Ceramidase (CDase)

Sphingosine Kinase (SphK)

Sphingosine Kinase 1 (SphK1)

Sphingosine Kinase 2 (SphK2)

Sphingosine-1-phosphate Phosphatase (S1PP)

Sphingosine-1-phosphate Lyase (S1P lyase)

Ceramide transfer protein (CERT)

UDP-glucose ceramide glucosyltransferase (UGCG)

β-1,4-galactosyltransferase 5 (B4GALT5)

β-1,4-galactosyltransferase 6 (B4GALT6)

Protein spinster homolog 1 (SPNS1)

NPC intracellular cholesterol transporter 1 (NPC1)

StAR-related lipid transfer protein 3 (STARD3)

Major facilitator superfamily domain-containing protein 2A (MFSD2A)

Caveolin

Epidermal growth factor receptor (EGFR)

Tyrosine receptor kinases

Glycerophosphoinositol (GPI)-anchored proteins

Protein phosphatases (PP2A, PP1)

MAPK

cPLA2

NF-κB

IκB

IκBα kinase

MEKK-1

c-Jun amino terminal kinase

mTOR signaling pathway

Ribosomal S6 Kinase (S6K)

S6

eIF4B

Protein kinase C (PKC)

Tumor necrosis factor (TNF) alpha

TNF receptors

Endotoxin receptor (CD14)

Nerve growth factor receptor

G protein-coupled receptors (GPCRs)

Gq-coupled receptors

Tyrosine kinase

Endothelial NO synthase (eNOS)

Nitric oxide (NO)

Sphingolipid signaling pathway

Sterol regulatory element-binding proteins (SREBPs)

Mitochondria-associated ER membranes (MAMs)

Coatomer II (COPII) network

Sec16A

Insulin signaling

Glucose metabolism

C26 Sphingomyelin in Specialized Biological Systems

C26 Sphingomyelin (B164518) in the Nervous System

Sphingomyelin, a key sphingolipid in animal cell membranes, is particularly abundant in the nervous system, where it plays critical structural and signaling roles. wikipedia.org The acyl chain length of sphingolipids, such as the 26-carbon chain of C26 sphingomyelin, is a crucial determinant of their function within neural tissues. frontiersin.org

The myelin sheath, a specialized membrane that insulates nerve cell axons, is exceptionally rich in lipids, which can constitute 70-85% of its dry weight. nih.govfrontiersin.org This high lipid content is essential for the proper function of the nervous system. nih.gov Sphingolipids are a major component of myelin, and their composition is distinct from other cell membranes. nih.govroyalsocietypublishing.org

Myelin is significantly enriched with sphingolipids containing very-long-chain fatty acids (VLCFAs), which include those with 22 to 26 carbon atoms. nih.gov This enrichment is crucial for the unique properties of the myelin sheath. The synthesis of these VLCFA-containing sphingolipids is largely attributed to the enzyme ceramide synthase 2 (CERS2), which is highly expressed in oligodendrocytes, the myelin-producing cells of the central nervous system. nih.govroyalsocietypublishing.org CERS2 is primarily responsible for generating ceramides (B1148491) with fatty acid chains ranging from C20 to C26. nih.govroyalsocietypublishing.org These very-long-chain ceramides are then used to produce sphingomyelin and other sphingolipids that are incorporated into the myelin membrane.

The white matter of the brain, which is dense with myelinated axons, is dominated by C24 fatty acids, reflecting the high activity of CERS2. nih.gov This is in contrast to the gray matter, which is enriched in C18 fatty acids. nih.gov The prevalence of C26 and other very-long-chain sphingomyelins contributes to the tight packing and stability of the myelin sheath, which is essential for rapid nerve impulse conduction. nih.gov

Table 1: Predominant Fatty Acyl Chains in Sphingolipids of Brain Matter

| Brain Region | Predominant Fatty Acyl Chain Length | Associated Ceramide Synthase |

|---|---|---|

| White Matter | C20-C26 | CERS2 |

| Gray Matter | C18 | CERS1 |

This table illustrates the differential distribution of fatty acyl chains in the sphingolipids of the brain's white and gray matter, based on the localized expression of specific ceramide synthases. nih.govroyalsocietypublishing.org

Beyond its structural role, this compound and related very-long-chain sphingolipids are involved in the dynamic processes of neuronal signaling and plasticity. nih.gov Sphingolipids are not merely static components of the membrane; they are key players in forming microdomains, or lipid rafts, that organize signaling molecules at the cell surface. nih.govmdpi.com These domains are critical for processes ranging from synaptic transmission to neuronal-glial interactions. nih.gov

The metabolism of sphingomyelin can be rapidly altered in response to cellular signals, leading to the generation of bioactive molecules like ceramide. researchgate.net The enzyme neutral sphingomyelinase-2 (nSMase), which hydrolyzes sphingomyelin to produce ceramide, is enriched in the hippocampus and has been shown to modulate postsynaptic functions. nih.gov Specifically, nSMase activity can regulate the clustering and membrane insertion of NMDA receptors, which are crucial for synaptic plasticity and learning. nih.govmdpi.com While not exclusively demonstrated for this compound, the abundance of very-long-chain sphingolipids in the brain suggests their involvement in these signaling cascades. nih.gov Alterations in the balance between sphingomyelin and ceramide in the hippocampus are associated with postsynaptic excitatory transmission, a fundamental aspect of spatial and episodic-like memory. researchgate.net

The composition of sphingolipids, including the length of their fatty acyl chains, varies significantly between different regions of the central nervous system (CNS). nih.govroyalsocietypublishing.org As mentioned, the gray matter is particularly rich in gangliosides, while oligodendrocytes and myelin in the white matter are highly enriched in galactosylceramide, sulfatide, and sphingomyelin with very-long-chain fatty acids (C22-C26). nih.govroyalsocietypublishing.org

This regional distinction is largely due to the differential expression of ceramide synthases. CERS1, which primarily utilizes C18 fatty acyl-CoAs, is highly expressed in the brain's gray matter. nih.govroyalsocietypublishing.org In contrast, CERS2, responsible for synthesizing C20-C26 ceramides, is highly expressed in oligodendrocytes and is therefore predominant in the white matter. nih.govroyalsocietypublishing.org This leads to a distinct sphingolipid profile where C18 ceramides are dominant in the gray matter and C24-C26 ceramides are characteristic of the white matter. nih.gov These differences underscore the specialized roles that sphingolipids of varying chain lengths play in the distinct functions of neurons and glial cells. nih.gov

This compound in Immune Cell Function

The role of sphingolipids in the immune system is of growing interest, with evidence pointing to the critical function of the acyl chain length in regulating immunological processes. frontiersin.org Very-long-chain sphingolipids (VLC-SLs), including this compound, are integral to the function of various immune cells. frontiersin.orgnih.gov

T cell activation is a cornerstone of the adaptive immune response and relies on the precise organization of signaling molecules at the cell surface. nih.gov Sphingolipids are key components in the formation of signaling platforms within the T cell membrane. nih.gov Upon T cell stimulation, sphingomyelin can be hydrolyzed by sphingomyelinases to generate ceramide. nih.govfrontiersin.org This process leads to the formation of ceramide-enriched membrane domains that are crucial for compartmentalizing receptors and signaling complexes. nih.gov

The fatty acid chain length of the ceramide and its parent sphingomyelin influences the biophysical properties of these domains and, consequently, the signaling outcomes. nih.gov While specific studies on this compound in T cell activation are limited, the importance of very-long-chain ceramides is recognized. nih.gov Different ceramide synthases are expressed in T cells, and their activity is crucial for proper T cell receptor (TCR) signaling. frontiersin.org For instance, deficiencies in certain ceramide synthases can impair T cell activation. frontiersin.org The presence of VLC-SLs is essential for the maturation and function of certain T cell subsets, such as invariant Natural Killer T (iNKT) cells. frontiersin.org

Table 2: Sphingolipid-Related Enzymes in T Cell Function

| Enzyme | Function | Role in T Cells |

|---|---|---|

| Acid Sphingomyelinase (ASM) | Hydrolyzes sphingomyelin to ceramide. frontiersin.org | Involved in T cell activation and differentiation; organizes ceramide-rich signaling platforms. nih.govfrontiersin.org |

| Neutral Sphingomyelinase (NSM) | Hydrolyzes sphingomyelin to ceramide. nih.gov | Spatiotemporally controlled during T cell activation to promote cytoskeletal rearrangements. researchgate.net |

| Ceramide Synthases (CerS) | Synthesize ceramides with specific fatty acyl chain lengths. nih.gov | Essential for optimal T cell receptor (TCR) signal transduction. frontiersin.org |

This table summarizes the functions of key enzymes involved in sphingomyelin metabolism and their roles in T cell activity.

The significance of very-long-chain sphingolipids (VLC-SLs) extends to various aspects of the immune response. frontiersin.org Invariant Natural Killer T (iNKT) cells, a specialized T cell lineage, are particularly dependent on VLC-SLs for their development in the thymus and their maintenance in peripheral tissues like the liver. frontiersin.org Studies using mice deficient in ceramide synthase 2 (CerS2), which lack VLC-SLs, have demonstrated a significant reduction in iNKT cell numbers, leading to increased susceptibility to certain infections. frontiersin.org

These findings highlight that hematopoietic-derived VLC-SLs are essential for the maturation of iNKT cells, while parenchymal-derived VLC-SLs are crucial for their survival and homeostasis. frontiersin.org Although these studies often focus on C24:1-glucosylceramide, the general requirement for VLC-SLs produced by CerS2 implies a role for the entire spectrum of C20-C26 sphingolipids in these processes. frontiersin.org The distinct biophysical properties conferred by the long acyl chains of sphingolipids like this compound are thought to be critical for the specific lipid-protein and lipid-lipid interactions that govern these complex immune functions. nih.govnih.gov Tissues that serve as barriers, such as the skin, stomach, and intestines, tend to have a higher concentration of very-long-chain fatty acids (including C26:0), which may contribute to the formation of more robust membrane barriers. nih.gov

This compound in Reproductive Biology

The lipid composition of the sperm plasma membrane is highly specialized and crucial for the successful fertilization of an oocyte. researchgate.net Within this unique lipid landscape, sphingomyelins containing very-long-chain fatty acids, specifically C26, play a significant role.

Significance in Sperm Membrane Composition

The plasma membrane of sperm is characterized by a unique lipid profile, which includes a notable presence of sphingolipids with very-long-chain polyunsaturated fatty acids (VLCPUFA) of ≥C26. researchgate.net These VLCPUFAs are found to be exclusively bound to sperm sphingomyelins. researchgate.net Analysis of the sphingolipid content in highly motile human spermatozoa indicates that these very long-chain fatty acids are more prevalent in sphingomyelin (SM) than in ceramide (Cer). biorxiv.org Specifically, VLCPUFAs (≥C26) account for approximately 10% of the fatty acids in sphingomyelin, compared to 6% in ceramide, highlighting their enrichment in this particular phospholipid class. researchgate.netbiorxiv.org

| Sphingolipid Class | Percentage of ≥C26 Fatty Acids |

|---|---|

| Sphingomyelin (SM) | 10% |

| Ceramide (Cer) | 6% |

Influence on Sperm Performance and Fertilization Potential

The specific composition of the sperm membrane, including its sphingomyelin content, is directly linked to the sperm's functional competence. biorxiv.org Sphingolipids are critically involved in various stages of fertilization, including sperm maturation, capacitation, the acrosome reaction, and sperm-oocyte fusion. nih.gov

This compound in Other Biological Contexts

Beyond reproductive biology, sphingolipids with C26 acyl chains are fundamental components in other specialized systems, notably in the formation of the skin's protective barrier and as subjects of study in key model organisms.

Skin Barrier Function

The permeability barrier of the skin, located in the stratum corneum, relies on a highly organized lipid matrix to protect against water loss and external threats. limes-institut-bonn.denih.gov This matrix is primarily composed of ceramides, cholesterol, and free fatty acids. nih.gov Sphingomyelin serves as a crucial precursor for ceramide synthesis within the epidermis. nih.gov

The epidermis contains major sphingomyelin fractions with long-chain fatty acids ranging from C22 to C26. limes-institut-bonn.de These sphingomyelins are converted into ceramides, and the presence of ultra-long-chain fatty acids (≥C26) in these ceramides is critical for the skin's water permeability barrier. limes-institut-bonn.denih.gov The enzyme Ceramide Synthase 3 (CerS 3) is uniquely capable of producing these essential C26-containing ceramides. limes-institut-bonn.denih.gov A deficiency in these specific lipid species leads to a compromised skin barrier, resulting in severe water loss. limes-institut-bonn.de Thus, this compound acts as a vital source for the ultra-long-chain ceramides that are indispensable for the structural integrity and function of the skin barrier. limes-institut-bonn.deresearchgate.net

Model Organism Studies (e.g., Saccharomyces cerevisiae, Caenorhabditis elegans)

Model organisms provide valuable insights into the fundamental roles of specific lipids like this compound.

Saccharomyces cerevisiae : A distinguishing feature of the sphingolipids in the budding yeast S. cerevisiae is the predominance of a C26 fatty acid. nih.gov Unlike mammals, S. cerevisiae does not synthesize sphingomyelin; its primary complex sphingolipids are inositolphosphorylceramides (IPCs). mdpi.com The fatty acid component of these IPCs is almost exclusively C26. mdpi.com This structural characteristic is a significant departure from mammalian ceramides, which have more varied chain lengths. mdpi.com While yeast strains engineered to produce sphingolipids with shorter fatty acid chains can survive in laboratory settings, it is believed that the C26 fatty acid is essential for survival under natural conditions. nih.gov The synthesis of these C26-containing sphingolipids is dependent on the ceramide synthases Lag1p and Lac1p. nih.gov

Caenorhabditis elegans : The nematode C. elegans is another powerful model for studying lipid metabolism. Unlike yeast, C. elegans does possess the metabolic pathways to synthesize sphingomyelin. biorxiv.org Lipidomic analyses of the worm have revealed the presence of sphingomyelin species containing a range of fatty acids, including C26:0. nih.gov The study of sphingolipid metabolism in C. elegans has provided evidence that the synthesis and remodeling of specific sphingomyelins influence the organism's development rate and lifespan. nih.gov Research into the enzymes responsible for sphingomyelin synthesis in this organism helps to unravel the complex roles these lipids play in animal development and homeostasis. biorxiv.org

This compound in Cancer Biology

Sphingolipid metabolism is significantly altered in cancer, influencing tumor progression, cellular growth, and response to therapeutic interventions. This compound, a specific species of sphingomyelin characterized by a C26 fatty acyl chain, has been identified as a relevant player in this context.

Contribution to Cellular Growth and Drug Response Mechanisms

The precise mechanisms by which this compound influences cellular growth and drug response in cancer are complex and still under investigation. However, the broader sphingolipid metabolism, which includes sphingomyelin, is known to impact cancer cell proliferation and survival. Ceramides, derived from sphingomyelin hydrolysis, are often considered tumor suppressors, inducing apoptosis. Conversely, S1P, another metabolite, is frequently associated with cell survival and proliferation. The balance between these metabolites, influenced by enzymes like sphingomyelinases and ceramide synthases, dictates cellular fate. While direct evidence for this compound's specific role in growth and drug response is emerging, its increased presence in cancer tissues suggests it may contribute to the altered metabolic state that supports tumor growth or influences how cancer cells respond to chemotherapy. For instance, alterations in very long-chain ceramides (including C26) have been linked to oncogene-induced senescence in mammary epithelial cells, indicating a nuanced role for specific sphingolipid chain lengths in cellular regulation.

This compound in Inflammatory Conditions

Sphingomyelin metabolism is closely intertwined with inflammatory processes, with changes in specific sphingomyelin species observed in various inflammatory diseases.

Changes in Hemophagocytic Lymphohistiocytosis

Hemophagocytic lymphohistiocytosis (HLH) is a rare, life-threatening syndrome characterized by excessive immune activation and inflammation. Studies investigating sphingolipid profiles in HLH have reported significant alterations. Specifically, research has shown decreased levels of several sphingomyelin species, including C18:1, C22, C22:1, C24, C26, and lyso-SM, in the serum of HLH patients. Curiously, C16-SM levels were found to be slightly elevated, though not statistically significant. These findings suggest a complex dysregulation of sphingomyelin metabolism during the hyperinflammatory state of HLH, with this compound being among the species showing a notable decrease. The underlying mechanisms for these changes are still being elucidated, but they point to sphingolipids as potential biomarkers or contributors to the pathophysiology of HLH.

Modulation of Inflammatory Responses

Sphingomyelin and its metabolites play a significant role in modulating inflammatory responses. Sphingomyelin itself, when present in dietary sources like milk, has demonstrated protective properties against inflammation in preclinical models. Furthermore, the hydrolysis of sphingomyelin by sphingomyelinases (SMases) generates ceramide, a lipid mediator implicated in various inflammatory pathways. For example, the activation of acid sphingomyelinase (aSMase) has been linked to lipopolysaccharide (LPS)-induced inflammatory processes in the liver, suggesting that modulating SMase activity could be a therapeutic target for controlling hepatic inflammation. While specific studies detailing the direct role of this compound in modulating general inflammatory responses are less common, its involvement in broader sphingolipid signaling pathways suggests it could indirectly influence inflammatory cascades.

This compound in Other Cellular Dysfunctions

Beyond cancer and inflammatory conditions, sphingolipids, including sphingomyelin, are implicated in a variety of cellular dysfunctions. Very long-chain sphingolipids, such as those with C26 fatty acyl chains, are components of cell membranes and play roles in cellular integrity and signaling. For instance, in the context of high-glucose conditions affecting endothelial cells, changes in very long-chain sphingomyelin composition were observed, with an increase in C26:1 and C26:0 SM species and a decrease in longer chain (C28-C30) SM species. These alterations were linked to the downregulation of the enzyme ELOVL4, which is involved in elongating fatty acids, suggesting a role for this compound in metabolic dysfunctions affecting vascular health. Additionally, age-related changes in T cells have shown elevated levels of various sphingomyelin subspecies, including C26:1 and C26, which may contribute to age-associated T cell dysfunction.

Compound List

| Compound Name | Common Abbreviation |

| This compound | C26 SM |

| Sphingomyelin | SM |

| Ceramide | Cer |

| Sphingosine (B13886) | Sph |

| Sphingosine-1-phosphate | S1P |

| Dihydroceramide (B1258172) | DH-Cer |

| Dihydro-S1P | DHS1P |

| Lyso-SM | Lyso-SM |

| Phosphatidylcholine | PC |

| Diacylglycerol | DAG |

| Glucosylceramide | GluCer |